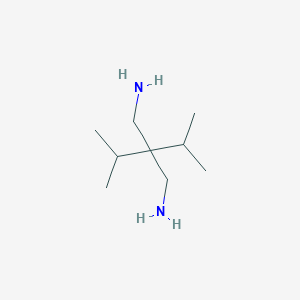

2,2-Di(propan-2-yl)propane-1,3-diamine

Beschreibung

Eigenschaften

CAS-Nummer |

127526-22-1 |

|---|---|

Molekularformel |

C9H22N2 |

Molekulargewicht |

158.28 g/mol |

IUPAC-Name |

2,2-di(propan-2-yl)propane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-7(2)9(5-10,6-11)8(3)4/h7-8H,5-6,10-11H2,1-4H3 |

InChI-Schlüssel |

QZEZWQOLKWEDBT-UHFFFAOYSA-N |

SMILES |

CC(C)C(CN)(CN)C(C)C |

Kanonische SMILES |

CC(C)C(CN)(CN)C(C)C |

Synonyme |

1,3-Propanediamine, 2,2-bis(1-methylethyl)- |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,2-Di(propan-2-yl)propane-1,3-diamine is characterized by its two primary amine groups and branched alkyl structure. Its chemical formula is , and it has a molecular weight of 172.27 g/mol. The compound's unique structure contributes to its reactivity and utility in various chemical processes.

Applications in Chemical Synthesis

1. Synthesis of Agrochemicals:

NPDA serves as a building block in the synthesis of agrochemicals. Its amine functionalities allow it to participate in various chemical reactions that lead to the formation of herbicides and pesticides. The compound's role as an intermediate enhances the efficiency of these syntheses .

2. Polymer Chemistry:

In polymer chemistry, NPDA is utilized as a cross-linking agent. It can react with epoxy resins to improve mechanical properties and thermal stability. The incorporation of NPDA into polymer matrices results in materials with enhanced performance characteristics .

3. Catalysis:

The compound has been investigated for its potential in catalytic applications. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the conversion of substrates under mild conditions . Its ability to stabilize metal centers makes it valuable in the development of new catalytic systems.

Case Studies

Case Study 1: Agrochemical Development

A study demonstrated the synthesis of a novel herbicide using NPDA as an intermediate. The resulting compound exhibited superior efficacy compared to traditional herbicides, showcasing NPDA's potential in agricultural applications.

Case Study 2: Epoxy Resin Formulations

Research conducted on epoxy resins incorporating NPDA revealed significant improvements in curing times and mechanical properties. The study highlighted that NPDA-modified epoxy resins showed increased resistance to thermal degradation, making them suitable for high-performance applications .

Data Table: Comparative Analysis of Applications

Vergleich Mit ähnlichen Verbindungen

Research Findings and Key Differences

Steric Effects: The isopropyl groups in this compound provide steric bulk, which may stabilize metal complexes or reduce undesired side reactions in polymer synthesis compared to linear analogues like N’-(2-aminoethyl)propane-1,3-diamine .

Biological Activity : Compounds with aromatic substituents (e.g., pyridine or thienyl groups) exhibit enhanced binding to biological targets, whereas the target compound’s aliphatic structure may prioritize industrial over medicinal applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Di(propan-2-yl)propane-1,3-diamine and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via enzymatic desymmetrization and multi-step organic reactions. For example, enzymatic alkoxycarbonylation using Amano PS lipase at 30°C in 2-Me-THF solvent achieves enantioselective carbamate formation (82% ee, improved to 88% ee post-crystallization) . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also effective for synthesizing triazole-functionalized derivatives, followed by HCl-mediated deprotection (95% yield) .

Q. How is the enantiomeric purity of this compound derivatives validated experimentally?

- Methodological Answer : Enantiomeric excess (ee) is typically determined using chiral HPLC or polarimetry. Crystallization as tartrate salts can enhance optical purity, as demonstrated in carbamate derivatives . X-ray crystallography (e.g., SHELX-90 phase annealing) resolves absolute configurations for structurally ambiguous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy verifies functional groups like amines. For coordination complexes, UV-Vis and Electron Paramagnetic Resonance (EPR) are used to study electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in enzymatic syntheses of derivatives?

- Methodological Answer : Key parameters include solvent polarity (e.g., 2-Me-THF vs. THF), enzyme loading, and temperature. Amano PS lipase exhibits higher activity at 30°C, while solvent screening minimizes byproducts. Computational modeling (e.g., DFT) predicts enzyme-substrate interactions to guide rational optimization .

Q. What strategies resolve contradictions in kinetic data for asymmetric transformations involving this diamine?

- Methodological Answer : Discrepancies in rate constants or ee values may arise from competing reaction pathways. Use time-resolved spectroscopy or isotopic labeling (e.g., ¹⁵N NMR) to track intermediate formation. Statistical tools like Michaelis-Menten analysis differentiate catalytic efficiency (kcat/KM) from substrate inhibition effects .

Q. How are multi-step syntheses of amino-substituted derivatives designed to minimize side reactions?

- Methodological Answer : Protecting groups (e.g., tert-butyl carbamates) prevent amine oxidation during intermediate steps. For example, di-tert-butyl dicarbonate (Boc₂O) protects amines prior to CuAAC, followed by HCl deprotection . Reductive amination or hydrogenation (e.g., H₂/Pd-C) ensures selective reduction of nitro or imine groups without over-reduction .

Q. What computational methods predict the coordination behavior of propane-1,3-diamine ligands in metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculates ligand-metal binding energies and orbital interactions. For example, N,N’-bis-(2-hydroxybenzyl)propane-1,3-diamine (H2L2) forms stable Mn(III) complexes with distinct magnetic properties, validated via EPR and magnetic susceptibility data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.